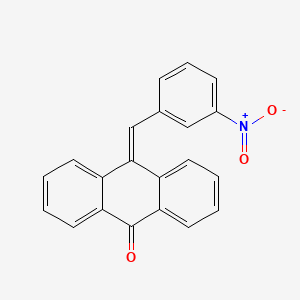![molecular formula C25H26N2O B10883041 Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883041.png)
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group attached to a piperazine ring, which is further substituted with a 2-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Methylbenzyl Group: The piperazine ring is then substituted with a 2-methylbenzyl group through a nucleophilic substitution reaction.
Final Coupling: The biphenyl group is coupled with the substituted piperazine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies related to its binding affinity and activity at various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials due to its conjugated biphenyl structure.
Chemical Biology: The compound serves as a tool in chemical biology for probing biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The biphenyl group provides a rigid scaffold that can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues in the target protein. This binding can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
- Biphenyl-4-yl[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone
Uniqueness
Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone is unique due to the presence of the 2-methylbenzyl group, which can influence its binding affinity and selectivity for certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications compared to its analogs.
Propriétés
Formule moléculaire |
C25H26N2O |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H26N2O/c1-20-7-5-6-10-24(20)19-26-15-17-27(18-16-26)25(28)23-13-11-22(12-14-23)21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 |
Clé InChI |
KEIKQRSZVONYLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-2-(4-methoxybenzyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10882966.png)
![6-chloro-3-(3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B10882968.png)
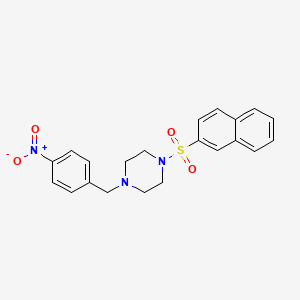
![6-(4-Methoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10882997.png)
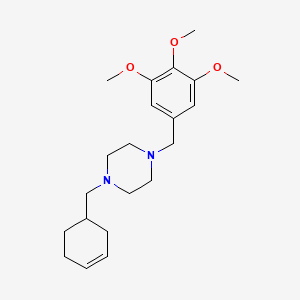
![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![N'-(2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10883009.png)
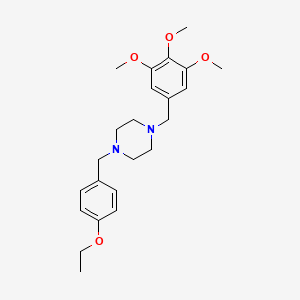
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
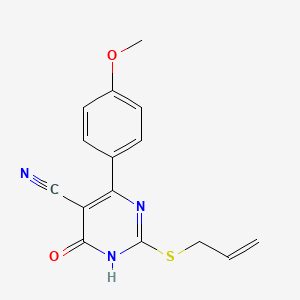
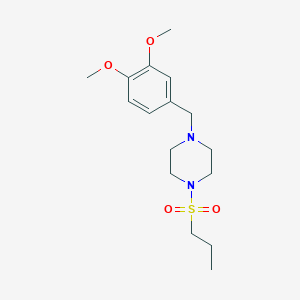
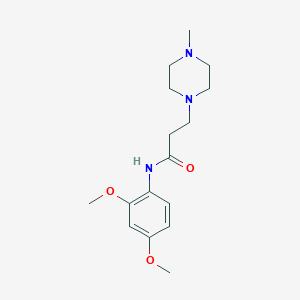
![N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10883033.png)
